molecular formula C10H9Cl2N3 B13181317 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine

1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B13181317
M. Wt: 242.10 g/mol
InChI Key: IHHUDZIMFWRBBL-UHFFFAOYSA-N
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Description

1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzyl chloride and 3-aminopyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like DMF or ethanol.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine and 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine.

    Uniqueness: The unique positioning of the dichlorobenzyl group in this compound may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9Cl2N3/c11-8-1-2-9(12)7(5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)

InChI Key

IHHUDZIMFWRBBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=CC(=N2)N)Cl

Origin of Product

United States

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